molecular formula C14H17N3O2 B2460587 N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide CAS No. 2196447-62-6

N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide

Cat. No.: B2460587
CAS No.: 2196447-62-6
M. Wt: 259.309
InChI Key: YZADJPULDPTAFC-UHFFFAOYSA-N
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Description

N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide typically involves the reaction of a piperazine derivative with an appropriate phenylprop-2-enamide precursor. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like glacial acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3-oxopiperazin-2-yl)acetate: Another piperazine derivative with similar structural features.

    Indole derivatives: Compounds with a similar aromatic structure and potential biological activity.

Uniqueness

N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide is unique due to its specific combination of a piperazine ring and a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[3-[(3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-13(18)16-12-5-3-4-11(8-12)9-17-7-6-15-14(19)10-17/h2-5,8H,1,6-7,9-10H2,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZADJPULDPTAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)CN2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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